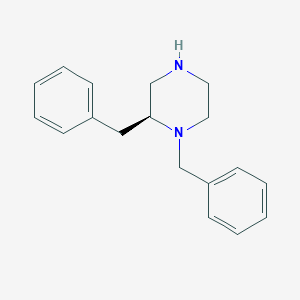
2-Ethyl-4,6-dimethyltetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran is an organic compound with the molecular formula C9H18O It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethyl-4,6-dimethyl-1,5-hexadiene with an acid catalyst can lead to the formation of the desired tetrahydropyran ring . Another method involves the use of iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans .
Industrial Production Methods
Industrial production of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted tetrahydropyrans
科学的研究の応用
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran can be compared with other similar compounds, such as:
- 2-Methyltetrahydro-4,6-dimethyl-2H-pyran
- 2-Propyl-4,6-dimethyltetrahydropyran
- 2-Isobutyltetrahydro-4,6-dimethyl-2H-pyran
These compounds share structural similarities but differ in the nature and position of substituents on the tetrahydropyran ring.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
2-ethyl-4,6-dimethyloxane |
InChI |
InChI=1S/C9H18O/c1-4-9-6-7(2)5-8(3)10-9/h7-9H,4-6H2,1-3H3 |
InChIキー |
SQLBRJZGYZKQDY-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CC(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


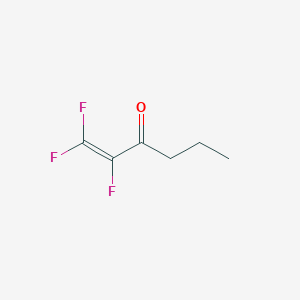
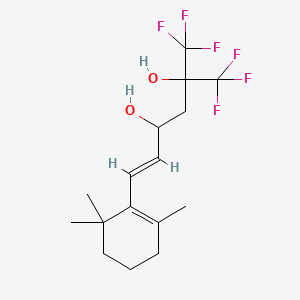
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
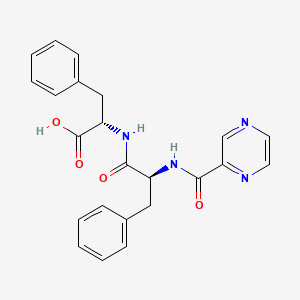
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
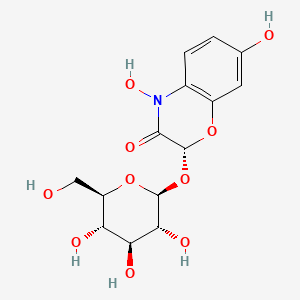
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
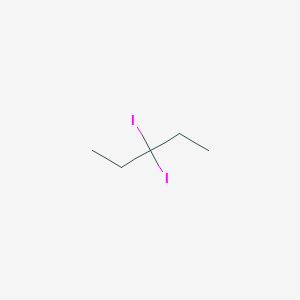

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
